molecular formula C9H9ClF2N2O3 B2692066 Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate CAS No. 1946812-95-8

Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate

Cat. No. B2692066
CAS RN: 1946812-95-8
M. Wt: 266.63
InChI Key: IWQNUDKRGWBXKF-UHFFFAOYSA-N
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Description

Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "CDDP" and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of CDDP involves the inhibition of DNA synthesis and replication in cancer cells. This results in the induction of apoptosis, or programmed cell death, in cancer cells. CDDP has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
CDDP has been shown to induce various biochemical and physiological effects in cancer cells. These include the inhibition of DNA synthesis and replication, the induction of apoptosis, and the inhibition of various enzymes involved in the inflammatory response. CDDP has also been shown to have a low toxicity profile, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDDP in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using CDDP is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CDDP can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

Future research on CDDP could focus on the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of CDDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, studies could be conducted to investigate the potential use of CDDP in the treatment of inflammatory disorders such as arthritis.
Conclusion:
In conclusion, CDDP is a chemical compound that has been extensively studied in the field of medicinal chemistry and pharmacology. It exhibits potent anticancer activity against various types of cancer cells and has anti-inflammatory and analgesic properties. While CDDP has advantages in lab experiments, such as its potent anticancer activity, it also has limitations, such as its low solubility in water and potential toxicity to normal cells. Future research on CDDP could focus on improving its solubility and bioavailability, investigating its potential use in combination with other anticancer drugs, and exploring its potential use in the treatment of inflammatory disorders.

Synthesis Methods

The synthesis of CDDP involves the reaction of ethyl 5-carboxylate pyrazole with thionyl chloride and 2,2-difluoroethylamine. The reaction proceeds under reflux conditions and yields the desired product. The purity of the product is typically confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

CDDP has been extensively studied in the field of medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including lung, breast, and ovarian cancer cells. CDDP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.

properties

IUPAC Name

ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O3/c1-2-17-9(16)6-3-5(8(10)15)13-14(6)4-7(11)12/h3,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQNUDKRGWBXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate

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